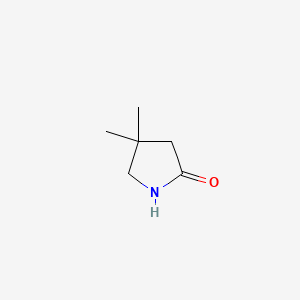
Isocyanatocyclopropane
Overview
Description
Isocyanatocyclopropane is a chemical compound with the molecular formula C4H5NO . It has an average mass of 83.089 Da and a monoisotopic mass of 83.037117 Da .
Molecular Structure Analysis
The molecular structure of Isocyanatocyclopropane consists of a cyclopropane ring with an isocyanate functional group attached . The InChI code for Isocyanatocyclopropane is 1S/C4H5NO/c6-3-5-4-1-2-4/h4H,1-2H2 .Chemical Reactions Analysis
While specific chemical reactions involving Isocyanatocyclopropane are not available, isocyanates in general are critical building blocks for high-performance polyurethane-based polymers that make up coatings, foams, adhesives, elastomers, and insulation .Physical And Chemical Properties Analysis
Isocyanatocyclopropane is a liquid at room temperature . It has a molecular weight of 83.09 .Scientific Research Applications
Medicine: Drug Synthesis and Development
Isocyanatocyclopropane is utilized in the synthesis of pharmaceutical compounds due to its reactivity as an isocyanate. It can act as an intermediate in the production of more complex molecules used in drug development, particularly those requiring a cyclopropane ring structure which is often found in biologically active compounds .
Agriculture: Pesticide Formulation
In agriculture, Isocyanatocyclopropane can be involved in the synthesis of pesticides. Its reactivity allows for the creation of compounds that can control pests by disrupting their biological processes, contributing to the protection of crops and yield optimization .
Materials Science: Polymer Production
The compound’s isocyanate group is reactive towards alcohols and amines, making it valuable in creating polymers with specific properties. These polymers can be used in various applications, from coatings to adhesives in materials science .
Environmental Science: Pollution Remediation
Isocyanatocyclopropane may be used in environmental science to synthesize compounds that aid in pollution remediation. This includes the development of materials that can capture pollutants or catalyze their breakdown, thus reducing environmental contamination .
Energy Production: Fuel and Energy Storage
In the field of energy production, Isocyanatocyclopropane can contribute to the synthesis of materials used in energy storage systems, such as batteries, or in the creation of alternative fuels that are more environmentally friendly .
Biotechnology: Proteomics Research
Isocyanatocyclopropane is a useful isocyanate in proteomics research within biotechnology. It can be used to modify proteins or peptides, thereby aiding in the study of protein functions and interactions, which is crucial for understanding biological processes and disease mechanisms .
Safety and Hazards
Isocyanatocyclopropane is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is highly flammable and can cause harm if inhaled or comes into contact with skin . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, using only non-sparking tools, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
isocyanatocyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO/c6-3-5-4-1-2-4/h4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBRJAWSDTYYBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348478 | |
| Record name | isocyanatocyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isocyanatocyclopropane | |
CAS RN |
4747-72-2 | |
| Record name | isocyanatocyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclopropyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[(E)-2-Nitroethenyl]phenol](/img/structure/B1298544.png)








![N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1298567.png)